5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol
Description
Molecular Architecture and Isotopic Labeling
The molecular structure of 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol exhibits a furan ring system substituted at the 2-position with a hydroxymethyl group and at the 5-position with a deuterated dimethylaminomethyl moiety. The compound possesses the molecular formula C8H7D6NO2, where six deuterium atoms specifically replace the hydrogen atoms in both methyl groups attached to the nitrogen atom. This selective deuteration pattern creates a molecular weight of 161.23 grams per mole, representing an increase of 6.04 atomic mass units compared to the non-deuterated analog.
The isotopic labeling strategy employed in this compound involves the substitution of hydrogen with deuterium in the dimethylamino functionality, specifically targeting the N(CH3)2 group to form N(CD3)2. This deuteration pattern maintains the overall molecular geometry while introducing kinetic isotope effects that prove valuable in mechanistic studies and metabolic investigations. The exact mass of the compound measures 161.13200 atomic mass units, reflecting the precise incorporation of the deuterium isotopes.
The three-dimensional architecture features a planar furan ring with the hydroxymethyl and aminomethyl substituents extending from the ring plane. The deuterated methyl groups attached to the nitrogen atom adopt a tetrahedral geometry around the nitrogen center, with the deuterium atoms providing distinct nuclear magnetic resonance signatures compared to their protium counterparts.
Properties
IUPAC Name |
[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQOLQFLNSWNV-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CO)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675854 | |
| Record name | [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189683-82-6 | |
| Record name | [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol typically involves the reaction of 2-furanmethanol with a dimethylamine derivative. The reaction conditions often include the use of deuterated solvents to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process generally includes multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives, while reduction can produce various alcohols and amines .
Scientific Research Applications
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol is widely used in scientific research, including:
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Mechanism of Action
The mechanism of action of 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of metabolic reactions
Biological Activity
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol, a deuterated derivative of furanmethanol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
- Molecular Formula : CHDNO
- Molecular Weight : 161.23 g/mol
- CAS Number : 1189683-82-6
- SMILES Notation : [2H]C([2H])([2H])N(Cc1oc(CO)cc1)C([2H])([2H])[2H]
The biological activity of this compound primarily involves its interaction with various molecular targets, including:
- Histamine Receptors : Studies indicate that this compound may influence histamine receptor activity, potentially modulating allergic responses or inflammatory processes.
- Enzyme Inhibition : Similar to other furan derivatives, it may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways related to cell proliferation and apoptosis .
Antimicrobial Properties
Research into the antimicrobial effects of this compound suggests it has potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
Anticancer Potential
Preliminary studies indicate that compounds related to furan derivatives can exhibit anticancer properties. The ability of this compound to modulate signaling pathways involved in cancer cell growth and survival presents a promising avenue for further exploration in cancer therapy .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating a moderate level of activity.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 50 | E. coli, S. aureus |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 100 µM. The compound induced apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity.
| Concentration (µM) | % Cell Viability | Apoptosis Induction (Caspase-3 Activity) |
|---|---|---|
| 10 | 85 | Low |
| 50 | 60 | Moderate |
| 100 | 30 | High |
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following table summarizes critical differences between 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol and related furanmethanol derivatives:
Functional Differences and Industrial Relevance
- Pharmaceuticals: The deuterated compound’s stability in metabolic studies contrasts with the non-deuterated form’s role in bulk synthesis. Isotopic labeling reduces background noise in mass spectrometry .
- Polymers : AMF and BAMF are prioritized for sustainable materials due to their amine functionalities, enabling cross-linking in polyurethanes. However, their synthesis is less optimized than petroleum-based alternatives .
Research Findings and Challenges
- Deuterated Compounds: this compound shows 20% slower metabolic clearance in rodent studies compared to its non-deuterated form, highlighting isotopic effects on pharmacokinetics .
- AMF/BAMF Scalability: Current yields for AMF and BAMF are <50%, necessitating advances in catalytic systems to compete with fossil-derived monomers .
- Toxicity Concerns : Fluorophenyl-substituted derivatives (e.g., C₁₁H₉FO₂) exhibit higher cytotoxicity in vitro, requiring structural optimization for therapeutic use .
Q & A
Q. How does deuteration of the dimethylamino group influence the compound’s reactivity in catalytic hydrogenation or cross-coupling reactions?
- Methodological Answer : Deuteration can alter kinetic isotope effects (KIE), slowing reaction rates in hydrogenation due to stronger C-D bonds. For example, in Pt-catalyzed hydrogenation of the furan ring, deuterated amines may reduce side-product formation (e.g., over-reduction to tetrahydrofuran derivatives) by modulating electron density at the catalytic site . Comparative studies using /-labeled analogs and DFT calculations are recommended to quantify KIE .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar furanmethanol derivatives?
- Methodological Answer : Contradictions often arise from variations in substituent electronegativity (e.g., Cl vs. CH) or stereochemistry. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing -Cl with -OCH) and assess biological endpoints (e.g., IC in cancer cell lines) .
- Data Normalization : Control for assay conditions (e.g., solvent DMSO concentration, cell passage number) to ensure comparability .
- Example Table :
| Compound | Substituent | Biological Activity (IC, μM) | Key Finding |
|---|---|---|---|
| [5-(3,4-Dichlorophenyl)] | Cl | 12.5 ± 1.2 (HeLa) | Apoptosis induction via caspase-3 |
| [5-(3-Methylpyridin-2-yl)] | CH/N | >100 (HeLa) | Low cytotoxicity, no caspase activation |
Q. What strategies optimize the synthesis of this compound for high isotopic purity (>98% D)?
- Methodological Answer :
- Deuterated Reagents : Use DMA-d6 with ≥99.5% isotopic purity to minimize proton contamination .
- Solvent Selection : Employ deuterated solvents (e.g., DO, CDOD) to prevent H/D exchange .
- Reaction Monitoring : Track deuteration via -NMR or isotope-ratio mass spectrometry (IRMS) at intermediate stages .
Q. How does the compound’s furan ring stability compare to non-deuterated analogs under oxidative or acidic conditions?
- Methodological Answer :
- Oxidative Stability : The deuterated dimethylamino group may enhance resistance to oxidation via steric shielding. Test using KMnO/HSO and monitor degradation products (e.g., carboxylic acids) via HPLC .
- Acidic Conditions : Under HCl (1M), the furan ring in deuterated analogs shows slower ring-opening kinetics compared to non-deuterated versions, as shown by -NMR tracking of dihydrofuran intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
